5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5OS/c1-3-15-22-19-26(23-15)18(27)17(28-19)16(12-5-6-13(20)14(21)11-12)25-9-7-24(4-2)8-10-25/h5-6,11,16,27H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTNTIGSUWUKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC).
Attachment of the Piperazine Group: The piperazine group can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine under basic conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the mechanisms of action of thiazole and triazole derivatives in biological systems.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- The 4-ethylpiperazine moiety may improve solubility and pharmacokinetics relative to simpler amines (e.g., cyclopropylamino in 5c) .
Piperazine-Containing Analogs with Diverse Cores
Key Observations :
- Piperazine derivatives like YPC-21817 exhibit potent kinase inhibition, suggesting that the target compound’s 4-ethylpiperazine group may confer similar enzymatic targeting .
- The thiazolo-triazole core may offer greater metabolic stability compared to thiazolidinediones due to reduced susceptibility to hydrolysis .
Triazolo-Thiadiazole Derivatives with Antimicrobial Activity
Key Observations :
Biological Activity
The compound 5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 869343-54-4) is a novel triazole derivative with potential biological activities. This article aims to summarize its biological activity based on current research findings, including its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.5 g/mol. The structure comprises a thiazole ring fused with a triazole moiety and substituted with a difluorophenyl group and an ethylpiperazine side chain.
Anticancer Activity
Recent studies have indicated that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was evaluated against various cancer cell lines, including breast and lung cancer cells. It demonstrated potent antiproliferative effects, particularly in the MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression at the G2/M phase .
The proposed mechanism for the anticancer activity of this compound may involve:
- Inhibition of Tubulin Polymerization : Similar triazole derivatives have shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Anti-Angiogenesis : The compound may also exhibit antiangiogenic properties by inhibiting endothelial cell proliferation and migration, which is critical for tumor growth and metastasis .
Case Studies
Several case studies have highlighted the biological efficacy of triazole derivatives:
- Study on Anti-Angiogenic Activity : A series of 1,2,4-triazole derivatives were synthesized and tested for their ability to inhibit angiogenesis in vitro. The results indicated that certain substitutions on the triazole ring significantly enhanced antiangiogenic activity .
- Synergistic Effects : In combination studies with established chemotherapeutics (e.g., doxorubicin), the compound exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 12.5 | Apoptosis induction |
| Antiproliferative | A549 | 15.0 | Cell cycle arrest |
| Antiangiogenic | HUVEC | 10.0 | Inhibition of migration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
